2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a synthetic compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This is typically achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the cyano group: This can be done using cyanogen bromide or similar reagents.
Attachment of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Formation of the sulfanyl linkage: This is achieved by reacting the pyrimidine derivative with a thiol compound.
Introduction of the fluorophenylacetamide moiety: This final step involves the acylation of the intermediate compound with 2-fluorophenylacetic acid or its derivatives under appropriate conditions.
Chemical Reactions Analysis
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves several molecular targets and pathways:
Inhibition of cell proliferation: The compound induces cell cycle arrest in the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.
Induction of apoptosis: It promotes apoptosis in cancer cells through the accumulation of reactive oxygen species and activation of apoptotic pathways.
Inhibition of migration: The compound inhibits the migration and invasion of cancer cells, reducing their metastatic potential.
Comparison with Similar Compounds
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that also targets cell proliferation but has a different mechanism of action.
Capecitabine: An oral prodrug of 5-fluorouracil with similar applications in cancer treatment.
These comparisons highlight the unique structural features and potential advantages of this compound in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-14-8-4-5-9-15(14)22-16(25)11-27-19-23-17(12-6-2-1-3-7-12)13(10-21)18(26)24-19/h1-9H,11H2,(H,22,25)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKNYUQKTFMDFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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